4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)-
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Overview
Description
4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- is a heterocyclic compound that features a pyrimidinedione core with a hexahydro-1H-azepin-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a pyrimidine derivative in the presence of a cyclizing agent. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidinedione core or the hexahydro-1H-azepin-1-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- include other pyrimidinedione derivatives and heterocyclic compounds with similar structures. Examples include:
- 4,6(1H,5H)-Pyrimidinedione, 2-(piperidin-1-yl)-
- 4,6(1H,5H)-Pyrimidinedione, 2-(morpholin-4-yl)-
Uniqueness
What sets 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- apart is its unique combination of the pyrimidinedione core with the hexahydro-1H-azepin-1-yl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
61280-30-6 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(azepan-1-yl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C10H15N3O2/c14-8-7-9(15)12-10(11-8)13-5-3-1-2-4-6-13/h1-7H2,(H,11,12,14,15) |
InChI Key |
IJOREYLIDYPKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=O)CC(=O)N2 |
Origin of Product |
United States |
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